molecular formula C26H56BrN B562210 Eicosyltriethylammonium bromide CAS No. 75222-49-0

Eicosyltriethylammonium bromide

Cat. No. B562210
CAS RN: 75222-49-0
M. Wt: 462.645
InChI Key: SMHLVTWLIORUSV-UHFFFAOYSA-M
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Description

Eicosyltriethylammonium bromide is a surfactant used as an emulsifying agent in liquid compositions . It has been shown to be effective in the treatment of lysosomal storage disorders, such as Gaucher’s disease and Niemann-Pick type C . It can also inhibit the enzymatic activity of maltase and glucoamylase .


Synthesis Analysis

While specific synthesis methods for Eicosyltriethylammonium bromide were not found, similar compounds such as Octyltrimethylammonium bromide and Cetyltrimethylammonium bromide have been synthesized using thermal decomposition and green synthesis methods respectively . These methods could potentially be adapted for the synthesis of Eicosyltriethylammonium bromide.


Molecular Structure Analysis

Eicosyltriethylammonium bromide has a molecular formula of C26H56BrN . Its average mass is 462.634 Da and its monoisotopic mass is 461.359619 Da .


Physical And Chemical Properties Analysis

Eicosyltriethylammonium bromide has a molecular weight of 462.63 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

C26H56BrN C_{26}H_{56}BrN C26​H56​BrN

and a molecular weight of 462.63 g/mol . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section:

Proteomics Research

Eicosyltriethylammonium bromide is utilized in proteomics research due to its properties as a detergent . It can solubilize proteins from biological membranes, which is essential for the analysis of cellular proteomes.

Emulsifying Agent

As a surfactant, it acts as an emulsifying agent in liquid compositions . This application is crucial in formulating various pharmaceutical and cosmetic products where uniform dispersion of ingredients is required.

Lysosomal Storage Disorders

It has shown effectiveness in the treatment of lysosomal storage disorders , such as Gaucher’s disease and Niemann-Pick type C . These are genetic disorders that result from the dysfunction of lysosomal enzymes.

Enzymatic Activity Inhibition

This compound can inhibit the enzymatic activity of maltase and glucoamylase . This application is significant in the study of digestive enzymes and could have implications in the development of treatments for metabolic disorders.

Brominating Reagent

While not directly related to Eicosyltriethylammonium bromide, the α-bromination reaction of carbonyl compounds is a significant topic in organic chemistry, and suitable brominating reagents are sought after for various synthetic applications .

Mechanism of Action

Target of Action

Eicosyltriethylammonium bromide is a surfactant that is used as an emulsifying agent in liquid compositions . It has been shown to be effective in the treatment of lysosomal storage disorders, such as Gaucher’s disease and Niemann-Pick type C . Eicosyltriethylammonium bromide can also inhibit the enzymatic activity of maltase and glucoamylase .

Mode of Action

It is known that it can inhibit the enzymatic activity of maltase and glucoamylase . This suggests that it may interact with these enzymes and prevent them from breaking down their respective substrates.

Biochemical Pathways

Given its inhibitory effect on maltase and glucoamylase, it may impact the breakdown of maltose and starch, respectively . This could potentially affect energy production and other downstream processes in the body.

Result of Action

It has been shown to be effective in the treatment of lysosomal storage disorders, such as gaucher’s disease and niemann-pick type c . This suggests that it may have a role in modulating the function of lysosomes, which are cellular organelles involved in the breakdown and recycling of various substances.

Safety and Hazards

While specific safety data for Eicosyltriethylammonium bromide was not found, similar compounds like Hexadecyltrimethylammonium bromide and Tetrabutylammonium bromide are considered hazardous. They can cause skin irritation, serious eye damage, and may affect the respiratory system .

Future Directions

While specific future directions for Eicosyltriethylammonium bromide were not found, similar compounds like acetate-based ionic liquids have been studied for potential applications in the field of energy and the petrochemical industry . Eicosyltriethylammonium bromide, with its surfactant properties, could potentially be explored in similar applications.

properties

IUPAC Name

triethyl(icosyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(6-2,7-3)8-4;/h5-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLVTWLIORUSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696199
Record name N,N,N-Triethylicosan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75222-49-0
Record name N,N,N-Triethylicosan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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